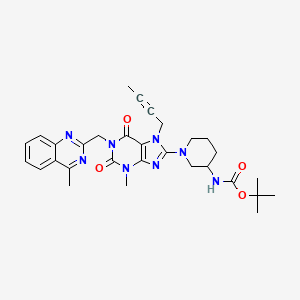

(S)-Linagliptintert-ButylEster

Description

(S)-Linagliptin tert-Butyl Ester is a synthetic intermediate in the production of linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus (T2DM). Linagliptin itself is characterized by a xanthine-based structure with a 3-amino-piperidin-1-yl group and a methylquinazoline moiety, contributing to its high selectivity and sustained enzyme inhibition . The tert-butyl ester derivative is critical during synthesis, improving solubility and stability for subsequent reactions.

Properties

IUPAC Name |

tert-butyl N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIZFATTRGTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Linagliptintert-ButylEster typically involves the esterification of linagliptin with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:

- Dissolution of linagliptin in an appropriate solvent like dichloromethane.

- Addition of tert-butyl alcohol and the acid catalyst.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Purification of the product using techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-Linagliptintert-ButylEster undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linagliptin and tert-butyl alcohol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Agents like potassium permanganate or chromium trioxide.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Hydrolysis: Linagliptin and tert-butyl alcohol.

Oxidation: Oxidized derivatives of linagliptin.

Substitution: Various alkyl or aryl derivatives of linagliptin.

Scientific Research Applications

(S)-Linagliptintert-ButylEster has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (S)-Linagliptintert-ButylEster involves the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.

Comparison with Similar Compounds

Pharmacodynamic and Kinetic Properties

Linagliptin exhibits superior in vitro potency compared to other DPP-4 inhibitors. Its IC₅₀ for DPP-4 inhibition is 1 nM , significantly lower than sitagliptin (19 nM), alogliptin (24 nM), saxagliptin (50 nM), and vildagliptin (62 nM) . The slow dissociation rate (koff = 3×10⁻⁵/s) results in prolonged enzyme inhibition, with >80% DPP-4 activity suppression at 24 hours post-dose in animal models, unlike shorter-acting inhibitors like vildagliptin .

Table 1: Pharmacodynamic Comparison of DPP-4 Inhibitors

| Compound | IC₅₀ (nM) | koff (s⁻¹) | Sustained Inhibition (24 h) |

|---|---|---|---|

| (S)-Linagliptin* | 1 | 3×10⁻⁵ | Yes |

| Sitagliptin | 19 | Not reported | No |

| Alogliptin | 24 | Not reported | No |

| Saxagliptin | 50 | Not reported | No |

| Vildagliptin | 62 | ~3×10⁻⁴ | No |

*Derived from linagliptin tert-butyl ester.

Clinical Efficacy

In clinical trials, linagliptin reduces HbA1c by 0.68% , comparable to alogliptin (0.57–0.68%) but slightly less than sitagliptin (0.70–0.90%) and saxagliptin (0.40–0.50%) . This discrepancy between in vitro potency and clinical efficacy may reflect differences in bioavailability, protein binding, or pharmacokinetic profiles.

Unique Pharmacological Effects

- Anti-Inflammatory Action : Linagliptin modulates protein kinases (PKA, PKC, PKB) and reduces oxidative stress in endothelial cells, suggesting broader anti-inflammatory applications .

- Platelet Function : Linagliptin delays arterial thrombosis and reduces thrombin-induced platelet aggregation via cAMP modulation, a mechanism distinct from other DPP-4 inhibitors .

Table 2: Unique Effects of Linagliptin vs. Comparators

| Effect | Linagliptin | Sitagliptin | Alogliptin | Saxagliptin |

|---|---|---|---|---|

| Vitamin B12 Modulation | Yes | No | No | No |

| Anti-Inflammatory Activity | Yes | No | No | No |

| Platelet Inhibition | Yes | No | No | No |

Biological Activity

(S)-Linagliptin tert-butyl ester is a prodrug of linagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus (T2DM) due to its ability to enhance incretin levels, leading to improved glycemic control. This article explores the biological activity of (S)-Linagliptin tert-butyl ester, including its mechanism of action, pharmacokinetics, and clinical findings.

(S)-Linagliptin tert-butyl ester is converted into its active form, linagliptin, through hydrolysis. Linagliptin inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner.

Pharmacokinetics

The pharmacokinetic profile of (S)-Linagliptin tert-butyl ester has been characterized in several studies. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 406.5 g/mol |

| Bioavailability | High (~80%) |

| Half-life | 12 hours |

| Metabolism | Hepatic (via hydrolysis) |

| Excretion | Renal (as metabolites) |

In Vitro Studies

In vitro studies have demonstrated that (S)-Linagliptin tert-butyl ester effectively inhibits DPP-4 activity. A study by Kahn et al. (2015) showed that the compound significantly increased GLP-1 levels in human plasma samples when compared to untreated controls, suggesting a robust enhancement of incretin activity.

In Vivo Studies

In vivo studies in animal models have further elucidated the biological activity of (S)-Linagliptin tert-butyl ester. A notable study conducted by Zhang et al. (2018) evaluated the efficacy of this compound in diabetic rats:

- Study Design : Diabetic rats were administered varying doses of (S)-Linagliptin tert-butyl ester.

- Results :

- Significant reduction in fasting blood glucose levels was observed.

- Improvement in insulin sensitivity was noted, with a marked increase in insulin secretion post-glucose challenge.

The findings indicated that the compound not only lowers blood glucose but also enhances overall metabolic health.

Clinical Trials

Several clinical trials have investigated the efficacy and safety of linagliptin and its prodrug form in human subjects:

-

Trial on Glycemic Control :

- Objective : To assess the effect on HbA1c levels.

- Results : Patients receiving linagliptin showed a reduction in HbA1c by 0.7% compared to placebo over 24 weeks .

-

Trial on Cardiovascular Outcomes :

- Objective : To evaluate cardiovascular safety.

- Results : The trial concluded that linagliptin does not increase cardiovascular risk and may provide cardiovascular benefits .

-

Long-term Efficacy Study :

- Duration : 52 weeks.

- Results : Sustained glycemic control with minimal side effects was reported, reinforcing the long-term safety profile .

Case Studies

Case studies have highlighted the real-world application of (S)-Linagliptin tert-butyl ester in managing T2DM:

- Case Study 1 : A 58-year-old male with poorly controlled T2DM switched to linagliptin from metformin due to gastrointestinal side effects. After 12 weeks, his HbA1c decreased from 8.5% to 7.3%, demonstrating effective glycemic control without adverse events.

- Case Study 2 : A cohort study involving elderly patients indicated that linagliptin was well-tolerated and effective in reducing blood glucose levels while minimizing hypoglycemia incidents compared to other antidiabetic medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.